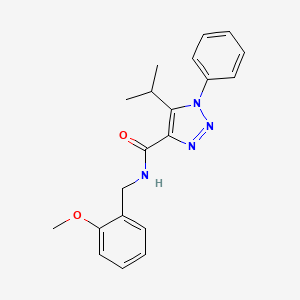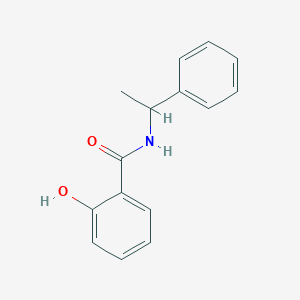![molecular formula C21H16N4O7 B2538051 methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate CAS No. 931328-56-2](/img/structure/B2538051.png)
methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate" is a complex organic molecule that appears to be a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The molecule includes additional functional groups such as 1,2,4-oxadiazole and dioxolo, which suggest it may have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves the condensation of anthranilic acid derivatives with various reagents. For example, 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones can be synthesized from 2-hydrazino-3-phenyl-4(3H)-quinazolinone by ring closure with aliphatic acids, aldehydes, or carbon disulfide . Similarly, the synthesis of 1,2,4-oxadiazole derivatives is typically achieved by cyclization reactions involving carbohydrazide groups with aromatic acids or aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. For instance, the crystal structure of a related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, revealed weak intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π(arene) interactions . These interactions are important for the stability and packing of the molecules in the crystal lattice. The molecular structure of the compound would likely exhibit similar interactions due to the presence of the 1,2,4-oxadiazole ring and the quinazolinone core.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions depending on their substituents. For example, 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones can be alkylated to form 1-alkylthio derivatives . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it could participate in nucleophilic substitution reactions or potentially act as a ligand in coordination chemistry due to the nitrogen and oxygen atoms in the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of a 1,2,4-oxadiazole ring can affect the molecule's electron distribution, polarity, and potential for hydrogen bonding, which in turn can influence solubility, melting point, and reactivity . The presence of substituents such as the 1,2,4-oxadiazole ring can also confer biological activity, as seen in some derivatives that exhibit anti-inflammatory and analgesic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is part of a broader category of compounds involving the synthesis of quinazolinone and oxadiazole derivatives. These compounds are synthesized through a series of steps, including cyclization reactions with different aromatic acids and aldehydes, to produce novel derivatives. The structural characterization of these compounds is achieved through various spectroscopic methods, confirming their purity and structural integrity (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Pharmacological Activities
The derivatives of this compound exhibit significant pharmacological activities. Specifically, some derivatives have shown potent analgesic and anti-inflammatory activities in animal models. These activities are attributed to the novel structure of the quinazolin-4-one linked oxadiazole derivatives, which were synthesized and evaluated for their potential therapeutic effects (Dewangan et al., 2016).
Antimicrobial Activity
Other studies focus on the antimicrobial properties of related compounds, indicating that derivatives of quinazolinone and oxadiazole exhibit antibacterial and antifungal activities. These compounds were synthesized and screened against various microbial strains, showing efficacy in inhibiting bacterial and fungal growth. Such activities highlight the potential of these derivatives in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticancer Activity
Additionally, some derivatives have been explored for their anticancer properties, demonstrating the ability to inhibit the proliferation of cancer cells. The synthesis of novel quinazolinone-based compounds and their evaluation against different cancer cell lines suggest potential therapeutic applications in cancer treatment. These studies involve detailed molecular modeling and biological evaluation to assess the compounds' efficacy in targeting cancer cells (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Eigenschaften
IUPAC Name |
methyl 2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O7/c1-29-18(26)10-24-14-8-16-15(30-11-31-16)7-13(14)20(27)25(21(24)28)9-17-22-19(23-32-17)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDWZRXJXDPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2C(=O)N(C1=O)CC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)


![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)